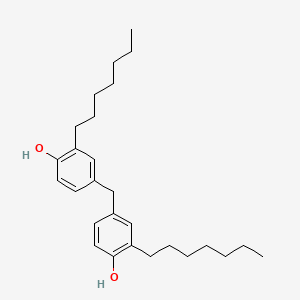![molecular formula C14H14BrN2O3P B14376629 Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate CAS No. 89901-66-6](/img/structure/B14376629.png)
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromophenyl group, dicyanoethenyl moiety, and a phosphonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate typically involves the reaction of diethyl phosphite with 4-bromobenzaldehyde and malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphonate ester and dicyanoethenyl moiety.
Addition Reactions: The dicyanoethenyl group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Addition Reactions: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate the addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while addition reactions can produce adducts with nucleophiles.
科学的研究の応用
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
作用機序
The mechanism of action of diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate involves its interaction with various molecular targets. The dicyanoethenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The bromophenyl group can participate in π-π interactions with aromatic residues in biological targets. The phosphonate ester can undergo hydrolysis to release phosphonic acid derivatives, which may have biological activity .
類似化合物との比較
Similar Compounds
- Diethyl (4-bromophenyl)phosphonate
- Diethyl ((4-bromophenyl)difluoromethyl)phosphonate
- Diethyl (benzo[d][1,3]dioxol-5-yl((4-bromophenyl)amino)methyl)phosphonate
Uniqueness
Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate is unique due to the presence of the dicyanoethenyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups. Additionally, the combination of the bromophenyl and phosphonate ester groups provides a versatile platform for further functionalization and derivatization.
特性
CAS番号 |
89901-66-6 |
|---|---|
分子式 |
C14H14BrN2O3P |
分子量 |
369.15 g/mol |
IUPAC名 |
2-[(4-bromophenyl)-diethoxyphosphorylmethylidene]propanedinitrile |
InChI |
InChI=1S/C14H14BrN2O3P/c1-3-19-21(18,20-4-2)14(12(9-16)10-17)11-5-7-13(15)8-6-11/h5-8H,3-4H2,1-2H3 |
InChIキー |
CEBXVJDXTZUWKG-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(=C(C#N)C#N)C1=CC=C(C=C1)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


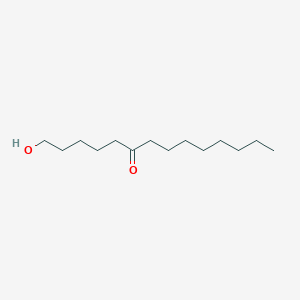
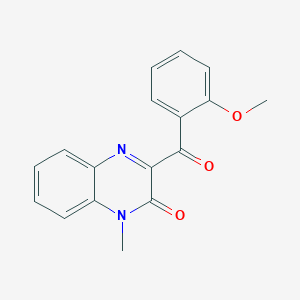
![Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde](/img/structure/B14376557.png)
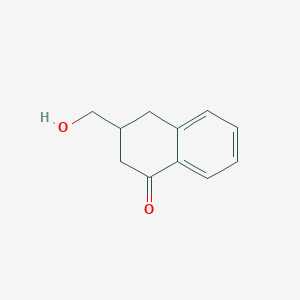
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
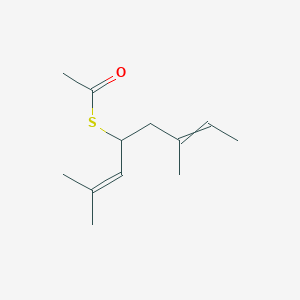
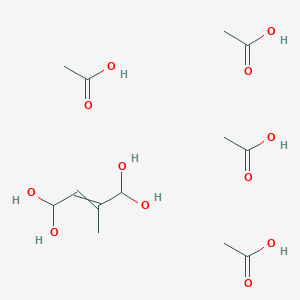
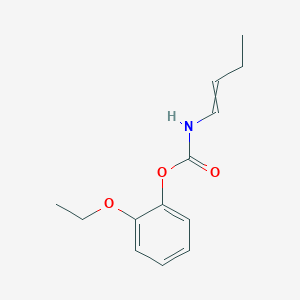
![5-[(3-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14376593.png)
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)

![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
